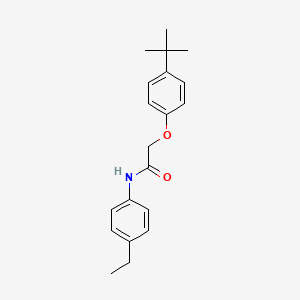
2-(4-tert-butylphenoxy)-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-tert-butylphenoxy)-N-(4-ethylphenyl)acetamide is a chemical entity that belongs to the class of acetamide derivatives. These compounds have been the subject of various studies due to their potential pharmacological properties, including anticancer, anti-inflammatory, and analgesic activities. The structure of acetamide derivatives typically consists of an acetamide group attached to a phenoxy moiety, which can be further substituted with various groups to enhance or modify their biological activity .
Synthesis Analysis
The synthesis of acetamide derivatives can be achieved through different synthetic pathways. One such method is the Leuckart synthetic pathway, which has been utilized to develop novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives . Another approach involves the condensation of glycosylamines with activated tripeptide esters, as seen in the synthesis of complex glycosylamine analogs . Additionally, the reaction of N-methylchloroacetamide with phenoxyphenol in the presence of anhydrous potassium carbonate has been reported to yield N-methyl-2-(4-phenoxyphenoxy)acetamide, demonstrating the versatility of synthetic methods available for these compounds .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group linked to a phenoxy ring. The phenoxy ring can be further substituted with various groups such as tert-butyl, which can influence the compound's physical and chemical properties, as well as its biological activity. The structures of these compounds have been elucidated using techniques such as NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods .
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including transsilylation, as demonstrated in the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide . The reactivity of these compounds can be exploited to create a diverse array of derivatives with potential pharmacological applications. The introduction of different substituents on the phenoxy ring can lead to compounds with varying activities, as seen in the synthesis of derivatives with halogens on the aromatic ring, which showed enhanced anticancer and anti-inflammatory activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-tert-butylphenoxy)-N-(4-ethylphenyl)acetamide and its analogs are influenced by the nature of the substituents on the phenoxy ring. These properties are crucial for determining the compound's suitability for drug development, including its solubility, stability, and reactivity. The presence of substituents like tert-butyl, bromo, and nitro groups can affect the lipophilicity and electronic properties of the molecule, which in turn can influence its biological activity . The detailed physical and chemical properties of these compounds can be studied using analytical techniques such as NMR, IR, and mass spectrometry, which provide insights into their structure-activity relationships .
Applications De Recherche Scientifique
Chemoselective Acetylation and Synthetic Pathways
2-(4-tert-butylphenoxy)-N-(4-ethylphenyl)acetamide serves as a crucial intermediate in the synthesis of various pharmaceutical and chemical compounds. The chemoselective acetylation of aminophenols, for instance, highlights the role of similar acetamide derivatives in synthesizing antimalarial drugs. This process involves employing specific catalysts like Novozym 435, showcasing the compound's utility in facilitating selective reactions essential for developing targeted therapeutics (Magadum & Yadav, 2018).
Pharmacological Assessments
Acetamide derivatives, including compounds structurally related to 2-(4-tert-butylphenoxy)-N-(4-ethylphenyl)acetamide, have been assessed for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This evaluation underlines the broader pharmacological applications of acetamide derivatives in developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).
Anticancer Activities
The synthesis of novel 2-(substituted phenoxy) acetamide derivatives demonstrates the compound's role in anticancer research. These derivatives, particularly those with halogenated aromatic rings, exhibit significant anticancer and anti-inflammatory activities, highlighting the acetamide derivatives' potential in cancer therapy (Rani, Pal, Hegde, & Hashim, 2014).
Antioxidant Development
The development of antioxidants using a "mix-and-match" strategy, involving compounds like 2-(4-tert-butylphenoxy)-N-(4-ethylphenyl)acetamide, showcases the application of acetamide derivatives in neuroprotective antioxidant therapy. This approach aims at designing bioactive molecules with radical scavenging abilities, offering potential therapeutic strategies for neurodegenerative conditions (Kenche, Tumpach, Barnham, Collins, Haigh, & Drew, 2013).
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-5-15-6-10-17(11-7-15)21-19(22)14-23-18-12-8-16(9-13-18)20(2,3)4/h6-13H,5,14H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZYAHVRNYUSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N-(4-ethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2501333.png)
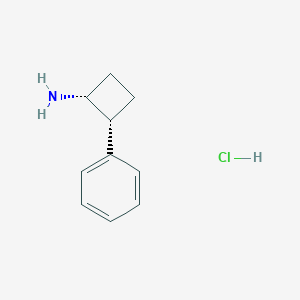
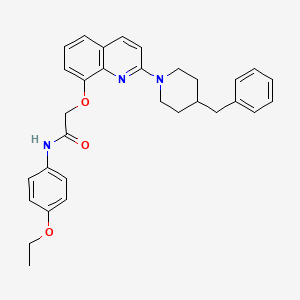
![tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate](/img/structure/B2501337.png)
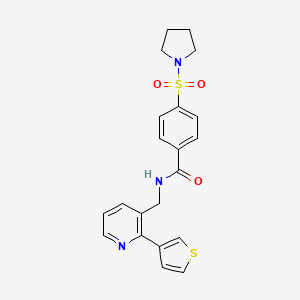

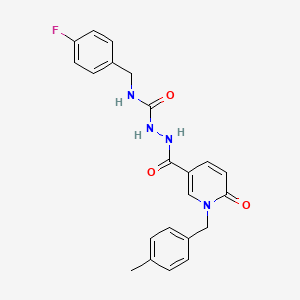
![N-butyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2501343.png)



![3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501350.png)
